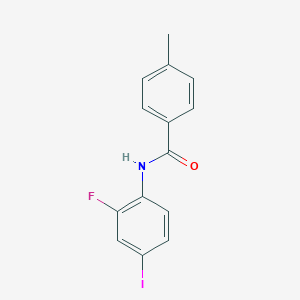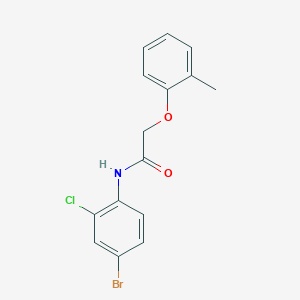![molecular formula C18H20ClN3O3 B244065 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of cancer cells.
Wirkmechanismus
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide selectively inhibits the activity of BTK, which is a critical signaling molecule in the B-cell receptor (BCR) pathway. This pathway is essential for the survival and proliferation of cancer cells, and its dysregulation can lead to the development and progression of cancer. By inhibiting BTK, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide blocks the BCR pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress the production of cytokines and chemokines that promote tumor growth. It also enhances the activity of immune cells, such as natural killer cells and T cells, which play a crucial role in fighting cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has several advantages for use in lab experiments, including its high selectivity for BTK, its potent anti-tumor activity, and its minimal toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide. These include the investigation of its efficacy in combination with other anti-cancer drugs, the development of more efficient synthesis methods, and the exploration of its potential use in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanisms of action of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide and to identify biomarkers that can predict patient response to treatment.
Synthesemethoden
The synthesis of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide involves a multi-step process that includes the reaction of 3-chloro-4-(2-furoyl)aniline with piperazine, followed by the reaction of the resulting compound with propanoyl chloride. The final product is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in both in vitro and in vivo studies, demonstrating potent anti-tumor activity and minimal toxicity.
Eigenschaften
Molekularformel |
C18H20ClN3O3 |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H20ClN3O3/c1-2-17(23)20-13-5-6-15(14(19)12-13)21-7-9-22(10-8-21)18(24)16-4-3-11-25-16/h3-6,11-12H,2,7-10H2,1H3,(H,20,23) |
InChI-Schlüssel |
LZAYCVSBZLECOL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)